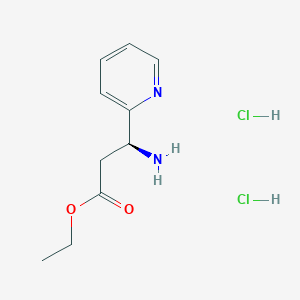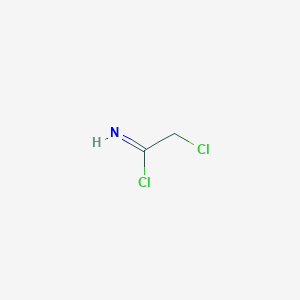
2-Chloroethanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethanimidoyl chloride is an organic compound with the molecular formula C2H3Cl2N It is a derivative of ethanimidoyl chloride, where one of the hydrogen atoms is replaced by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
2-Chloroethanimidoyl chloride can be synthesized through the reaction of ethanimidoyl chloride with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product. Another method involves the reaction of 2-chloroethanamine with thionyl chloride, which results in the formation of this compound and sulfur dioxide as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloroethanimidoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloroethanamide and hydrochloric acid.
Oxidation and Reduction: Although less common, it can undergo oxidation to form corresponding oxides or reduction to form ethanimidoyl chloride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions, often at ambient temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Substituted ethanimidoyl derivatives.
Hydrolysis: 2-Chloroethanamide and hydrochloric acid.
Oxidation and Reduction: Corresponding oxides or reduced ethanimidoyl chloride.
科学的研究の応用
2-Chloroethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloroethanimidoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic carbon atom in the imidoyl chloride group, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
Similar Compounds
Ethanimidoyl chloride: Lacks the chlorine substituent, making it less reactive.
2-Chloroethanamide: Formed through hydrolysis of 2-chloroethanimidoyl chloride.
2-Chloroethanol: Contains a hydroxyl group instead of the imidoyl chloride group.
Uniqueness
This compound is unique due to its dual reactivity as both an imidoyl chloride and a chloro-substituted compound. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
44169-77-9 |
|---|---|
分子式 |
C2H3Cl2N |
分子量 |
111.95 g/mol |
IUPAC名 |
2-chloroethanimidoyl chloride |
InChI |
InChI=1S/C2H3Cl2N/c3-1-2(4)5/h5H,1H2 |
InChIキー |
BIPUCAFEURUXAT-UHFFFAOYSA-N |
正規SMILES |
C(C(=N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
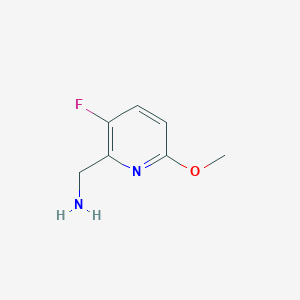
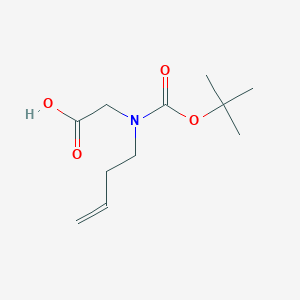
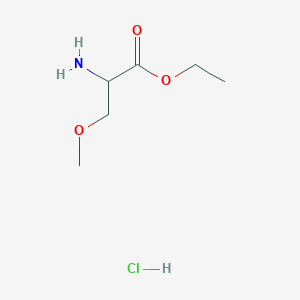
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
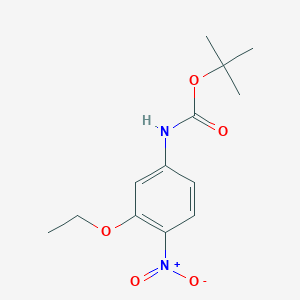
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)
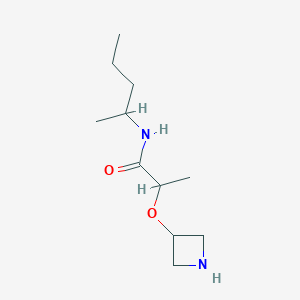
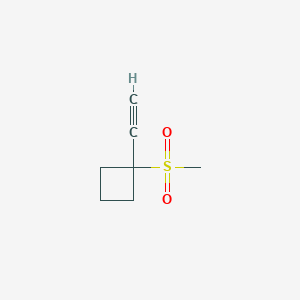
![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)
![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
